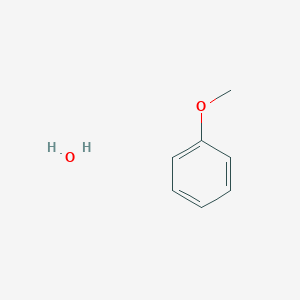
Benzene, methoxy-, monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, methoxy-, monohydrate, also known as methoxybenzene monohydrate, is an organic compound with the molecular formula C7H10O2. It is a derivative of benzene where a methoxy group (-OCH3) is attached to the benzene ring, and it is hydrated with one molecule of water. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Methoxybenzene monohydrate can be synthesized through the methylation of phenol (hydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures. The general reaction is as follows:
C6H5OH+CH3I→C6H5OCH3+HI
Industrial Production Methods
On an industrial scale, methoxybenzene monohydrate is produced through the Williamson ether synthesis. In this method, sodium phenoxide is reacted with methyl chloride or dimethyl sulfate to produce methoxybenzene, which is then hydrated to form methoxybenzene monohydrate. The reaction conditions involve heating the reactants under reflux in the presence of a suitable solvent.
化学反応の分析
Types of Reactions
Methoxybenzene monohydrate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common electrophiles include bromine, chlorine, and nitronium ions.
Oxidation: Methoxybenzene can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form methoxycyclohexane derivatives.
Common Reagents and Conditions
Bromination: Methoxybenzene reacts rapidly with bromine in the presence of a catalyst such as iron(III) bromide to form para-bromomethoxybenzene.
Nitration: Methoxybenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitromethoxybenzene.
Oxidation: Potassium permanganate or chromic acid can be used to oxidize methoxybenzene to form quinones.
Major Products Formed
Para-bromomethoxybenzene: Formed from bromination.
Nitromethoxybenzene: Formed from nitration.
Quinones: Formed from oxidation.
科学的研究の応用
Methoxybenzene monohydrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other aromatic compounds.
Biology: Utilized in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Employed in the production of fragrances, flavorings, and as a solvent in various industrial processes.
作用機序
The mechanism of action of methoxybenzene monohydrate involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the benzene ring towards electrophiles, leading to the formation of substituted products.
類似化合物との比較
Similar Compounds
Phenol (hydroxybenzene): Similar structure but with a hydroxyl group instead of a methoxy group.
Anisole (methoxybenzene): Similar structure but without the hydration.
Toluene (methylbenzene): Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methoxybenzene monohydrate is unique due to the presence of both a methoxy group and a water molecule in its structure. This combination imparts distinct chemical properties and reactivity compared to other benzene derivatives. The hydration can influence the solubility and reactivity of the compound in various chemical reactions.
特性
CAS番号 |
187404-56-4 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
anisole;hydrate |
InChI |
InChI=1S/C7H8O.H2O/c1-8-7-5-3-2-4-6-7;/h2-6H,1H3;1H2 |
InChIキー |
ACPMBFXZRAOHTI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


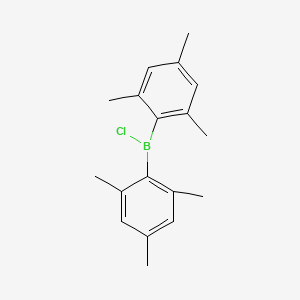
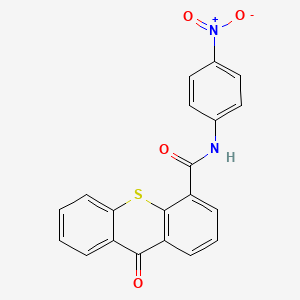

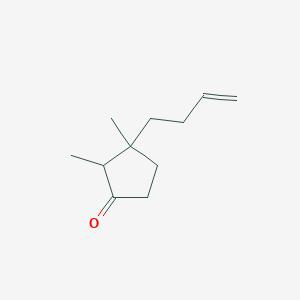
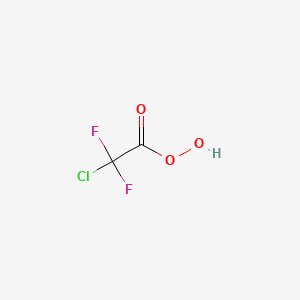


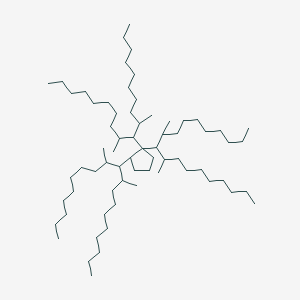
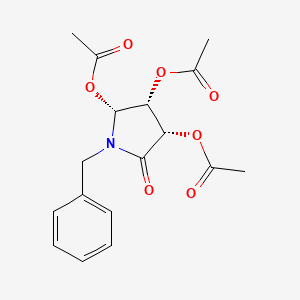


diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
